molecular formula C12H19NO3 B11882454 Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Katalognummer: B11882454
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: DATJZJZCBHGAPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.

Vorbereitungsmethoden

The synthesis of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, ensuring the compound’s purity and yield.

Analyse Chemischer Reaktionen

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the industrial sector, where it is used in the synthesis of various chemical products .

Wirkmechanismus

The mechanism of action of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect the central nervous system by modulating neurotransmitter activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter synthesis and release .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific bicyclic structure, which imparts distinct biological activities. Similar compounds include tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Eigenschaften

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

DATJZJZCBHGAPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.